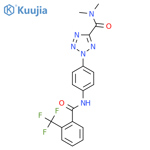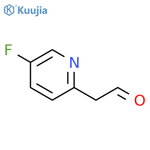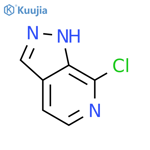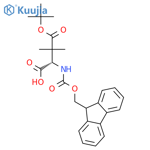2,4-ジ置換オキサゾール
2,4-Disubstituted Oxazoles are a class of heterocyclic compounds featuring an oxazole ring with substituents at the 2 and 4 positions. These functionalized molecules exhibit diverse chemical properties and biological activities, making them valuable in various applications.
Structurally, they consist of a five-membered ring containing one sulfur atom (S) and two nitrogen atoms (N), with substituent groups attached to the carbon atoms at positions 2 and 4. The substitution patterns can vary widely, allowing for extensive structural diversity. Due to their unique electronic properties, these compounds are often employed in drug design, particularly as potential antibacterial or antifungal agents.
In pharmaceutical research, 2,4-disubstituted oxazoles show promising therapeutic potentials due to their ability to interact with enzymes and receptors involved in disease pathways. Moreover, they can serve as precursors for the synthesis of more complex organic molecules, contributing to the development of new materials and drug candidates.
The synthetic routes for preparing these compounds are well-established, involving methods such as ring-closing metathesis (RCM) or condensation reactions. Their versatility and tunable properties make them attractive targets for both academic and industrial research in organic chemistry and pharmaceutical sciences.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
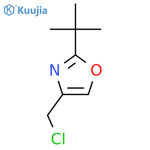 |
2-tert-butyl-4-(chloromethyl)-1,3-oxazole | 198075-82-0 | C8H12ClNO |
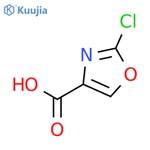 |
2-Chlorooxazole-4-carboxylic acid | 706789-07-3 | C4H2ClNO3 |
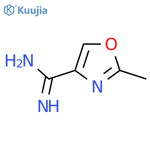 |
2-methyl-1,3-oxazole-4-carboximidamide | 1541489-02-4 | C5H7N3O |
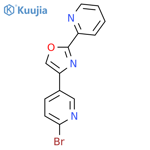 |
2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine | 1207747-07-6 | C13H8BrN3O |
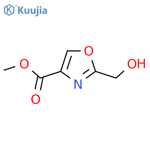 |
Methyl 2-(hydroxymethyl)oxazole-4-carboxylate | 1256240-37-5 | C6H7NO4 |
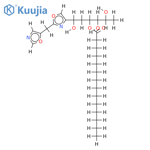 |
Bengazole C4 | 153590-05-7 | C27H44N2O7 |
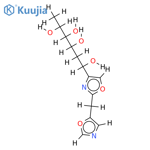 |
Bengazole Z | 153549-05-4 | C13H18N2O6 |
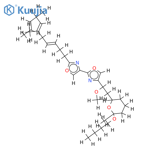 |
Hennoxazole D | 132564-98-8 | C29H42N2O5 |
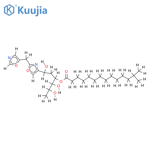 |
Bengazole D4 | 153590-06-8 | C28H46N2O7 |
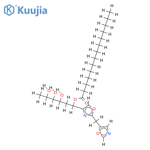 |
Bengazole C6 | 153516-67-7 | C27H44N2O7 |
関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
推奨される供給者
-
Amadis Chemical Company LimitedFactory Trade Brand reagents会社の性質: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
